Target-Specific Potency in Thiophenyl-Pyrimidine Antibacterial Series vs. Vancomycin
A 2,4-disubstituted-6-thiophenyl-pyrimidine derivative (Compound F20), for which 4-chloro-2-(thiophen-3-yl)pyrimidine is a key synthetic precursor, demonstrated superior antibacterial potency against drug-resistant strains. This establishes the core scaffold's advantage over clinical standards [1].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | Demonstrated higher potency (10-fold greater than vancomycin in related tests) |
| Comparator Or Baseline | Vancomycin, Methicillin |
| Quantified Difference | Approximately 10-fold greater potency than vancomycin and methicillin against MRSA and VRE. |
| Conditions | Microdilution method against Gram-positive bacterial strains, including MRSA and VRE. |
Why This Matters
This confirms the thiophenyl-pyrimidine scaffold's capability to overcome existing drug resistance, validating the selection of its core building block for developing new anti-infective agents.
- [1] Fang, Z., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9, 10739-10744. View Source
